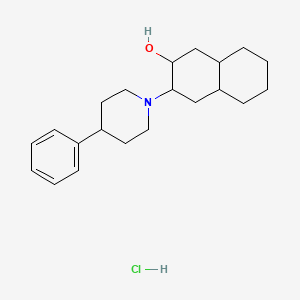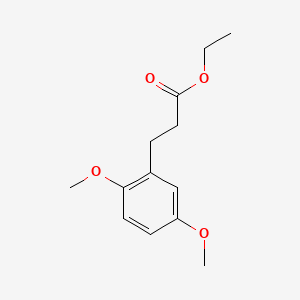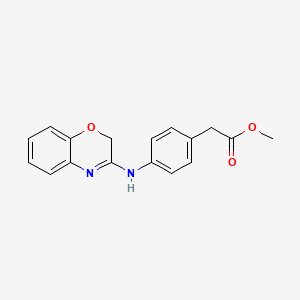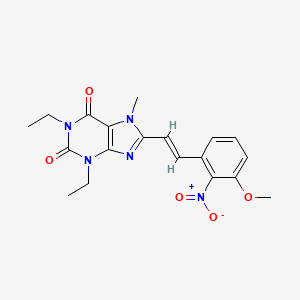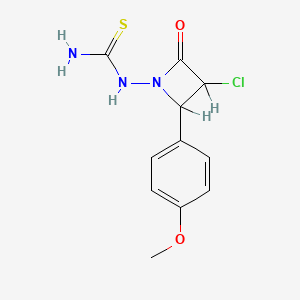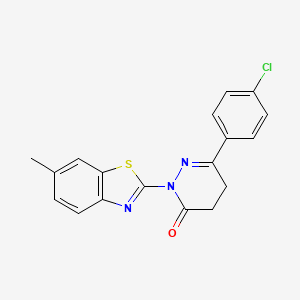![molecular formula C18H16ClN3O6S2 B12728953 (12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one CAS No. 123253-03-2](/img/structure/B12728953.png)
(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "(12E)-4-cloro-12-(2-metoxietoximetilideno)-8-metil-7,7-dioxo-11-piridin-2-il-13-oxa-3,7λ6-ditia-8,11-diazatriciclo[74002,6]trideca-1(9),2(6),4-trien-10-ona" es una molécula orgánica compleja con una estructura única que incluye múltiples grupos funcionales como cloro, metoxietoximetilideno y grupos piridinilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Las condiciones de reacción pueden incluir temperaturas específicas, solventes y catalizadores para asegurar que se obtenga el producto deseado. Por ejemplo, la síntesis podría implicar:
Formación del grupo piridinilo: Esto se podría lograr mediante una reacción de condensación que involucre un aldehído adecuado y una amina.
Introducción del grupo cloro: Este paso podría implicar la cloración utilizando reactivos como cloruro de tionilo o tricloruro de fósforo.
Formación del grupo metoxietoximetilideno: Esto se podría lograr mediante una reacción de eterificación utilizando metoxietil alcohol y una base adecuada.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados para monitorear y controlar las condiciones de reacción sería esencial para garantizar la consistencia y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: La presencia de múltiples grupos funcionales lo hace susceptible a reacciones de oxidación, que podrían llevarse a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción podrían realizarse utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El grupo cloro puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno
Reducción: Hidruro de aluminio y litio, borohidruro de sodio
Sustitución: Aminas, tioles
Principales productos formados
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con macromoléculas biológicas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina: Se podrían investigar sus posibles propiedades terapéuticas, como las actividades antiinflamatorias o anticancerígenas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su interacción con los objetivos moleculares. Por ejemplo, podría unirse a enzimas o receptores específicos, alterando su actividad y conduciendo a una respuesta biológica. Las vías involucradas podrían incluir transducción de señales, expresión génica o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- (12E)-4-cloro-12-(2-metoxietoximetilideno)-8-metil-7,7-dioxo-11-piridin-2-il-13-oxa-3,7λ6-ditia-8,11-diazatriciclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-ona
- (12E)-4-cloro-12-(2-etoxi etoximetilideno)-8-metil-7,7-dioxo-11-piridin-2-il-13-oxa-3,7λ6-ditia-8,11-diazatriciclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-ona
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y su complejidad estructural. Esto lo hace distinto de otros compuestos similares y puede conferir propiedades y aplicaciones únicas.
Propiedades
Número CAS |
123253-03-2 |
|---|---|
Fórmula molecular |
C18H16ClN3O6S2 |
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one |
InChI |
InChI=1S/C18H16ClN3O6S2/c1-21-15-16(17-11(30(21,24)25)9-12(19)29-17)28-14(10-27-8-7-26-2)22(18(15)23)13-5-3-4-6-20-13/h3-6,9-10H,7-8H2,1-2H3/b14-10+ |
Clave InChI |
QHBQWKHCXLVGNL-GXDHUFHOSA-N |
SMILES isomérico |
CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)O/C(=C/OCCOC)/N(C2=O)C4=CC=CC=N4 |
SMILES canónico |
CN1C2=C(C3=C(S1(=O)=O)C=C(S3)Cl)OC(=COCCOC)N(C2=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


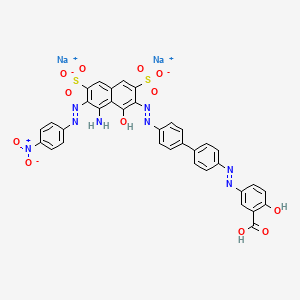
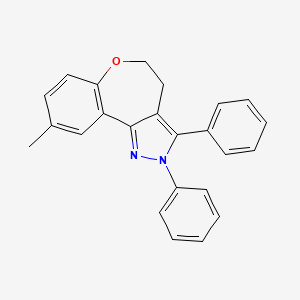
![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)


